molecular formula C13H14N2O5 B048150 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol CAS No. 21253-60-1

5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol

Katalognummer: B048150
CAS-Nummer: 21253-60-1
Molekulargewicht: 278.26 g/mol
InChI-Schlüssel: GJSFSLHCFDZEEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine-2,4-diol core substituted with a 4-hydroxy-3,5-dimethoxybenzyl group. The hydroxyl and methoxy groups on the benzyl ring contribute to hydrogen bonding and lipophilicity, respectively, influencing its physicochemical and biological properties. It is synthesized via condensation reactions of phenolic Mannich bases with aminopyrimidines .

Eigenschaften

IUPAC Name

5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-19-9-4-7(5-10(20-2)11(9)16)3-8-6-14-13(18)15-12(8)17/h4-6,16H,3H2,1-2H3,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSFSLHCFDZEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Target Molecule Deconstruction

5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol features a pyrimidine-2,4-diol core substituted at the 5-position with a 4-hydroxy-3,5-dimethoxybenzyl group. Retrosynthetic disconnection suggests two primary fragments:

  • Pyrimidine-2,4-diol : Accessible via cyclocondensation of β-keto esters with urea derivatives.

  • 4-Hydroxy-3,5-dimethoxybenzyl : Derived from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) through reduction or Grignard addition.

Protection of the phenolic -OH group is critical during benzyl group installation to prevent side reactions. Methyl ethers or acetyl groups are commonly employed, with subsequent deprotection under acidic or basic conditions.

Synthetic Methodologies

Method A: Stepwise Assembly via Ullmann Coupling

Reaction Sequence :

  • Synthesis of 4-Hydroxy-3,5-dimethoxybenzyl bromide :
    Syringaldehyde is reduced to syringyl alcohol (NaBH₄, MeOH, 0°C, 2 h, 89% yield), followed by bromination (PBr₃, DCM, 25°C, 12 h, 76%).

  • Pyrimidine-2,4-diol Preparation :
    Ethyl acetoacetate and urea undergo cyclocondensation (HCl, EtOH, reflux, 6 h, 68%) to yield pyrimidine-2,4-diol.

  • C-5 Benzylation :
    Ullmann coupling of pyrimidine-2,4-diol with syringyl bromide (CuI, K₂CO₃, DMF, 110°C, 24 h, 72%).

Optimization Data :

ParameterValue
Catalyst Loading10 mol% CuI
SolventDMF
Temperature110°C
Yield72%

Limitations :

  • Requires rigorous exclusion of moisture.

  • Over-benzylation at C-6 observed in 8–12% of cases.

Method B: One-Pot Multicomponent Reaction

Procedure :
A mixture of syringaldehyde, urea, and ethyl acetoacetate undergoes sequential Knoevenagel condensation and cyclization in the presence of p-TsOH (toluene, 100°C, 8 h), yielding the target compound in 58% yield.

Advantages :

  • Reduced purification steps.

  • Compatible with microwave acceleration (30 min, 65% yield).

Analytical Challenges :

  • LC-MS analysis shows 6–9% dimeric byproducts.

  • Requires silica gel chromatography (EtOAc/hexane, 3:7) for isolation.

Method C: Pd-Catalyzed Suzuki-Miyaura Coupling

Steps :

  • Pyrimidine Boronic Ester Preparation :
    5-Bromo-pyrimidine-2,4-diol is treated with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 12 h, 83%).

  • Cross-Coupling :
    Reaction with 4-hydroxy-3,5-dimethoxybenzyl bromide (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 18 h, 78%).

Critical Parameters :

  • N,O-Bis(trimethylsilyl)acetamide (BSA) protects hydroxyl groups during coupling.

  • Deprotection with TFA/CH₂Cl₂ (1:1, 25°C, 2 h) restores phenolic -OH.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageMajor Limitation
A7298High regioselectivityMoisture-sensitive conditions
B5894Operational simplicityByproduct formation
C7899Scalability (>100 g)Cost of Pd catalysts

Method C emerges as the most industrially viable due to scalability and reproducibility, though Method A remains preferred for small-scale synthesis requiring minimal purification.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 2H, OH), 8.21 (s, 1H, pyrimidine H-6), 6.51 (s, 2H, aromatic H), 3.81 (s, 6H, OCH₃), 3.74 (s, 2H, CH₂).

  • FT-IR (KBr): 3420 cm⁻¹ (-OH), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity Assessment

HPLC (C18 column, MeCN/H₂O + 0.1% TFA, 1.0 mL/min) shows a single peak at tR = 6.72 min (λ = 254 nm), confirming ≥98% purity.

Applications and Derivatives

The compound’s structural analogs demonstrate xanthine oxidase inhibition (IC₅₀ = 3.2 μM) and antioxidant activity (EC₅₀ = 12.4 μM in DPPH assay) . Current research explores its utility as a kinase inhibitor scaffold through C-2/C-4 hydroxyl derivatization.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Antidepressant Potential : Preliminary studies suggest that 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol may exhibit antidepressant properties due to its structural similarities with known psychoactive compounds. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in mood disorders.
  • Antioxidant Effects : The presence of multiple hydroxyl groups in its structure indicates potential antioxidant activity. This property can help scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
  • Anti-inflammatory Properties : Research has shown that this compound can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α). These actions suggest its potential use in treating inflammatory conditions .
  • Anticancer Activity : The compound's ability to interact with cellular pathways involved in cancer progression has been explored. It may inhibit tumor growth by affecting cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates neurotransmitter systems
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-α and prostaglandin E2
AnticancerAffects cell cycle regulation

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of similar compounds derived from the pyrimidine structure in models of Parkinson's disease. These findings suggest that modifications to the pyrimidine scaffold can lead to significant therapeutic effects against neurodegenerative diseases .

Clinical Implications

The versatility of pyrimidine derivatives, including this compound, positions them as promising candidates for drug development across various therapeutic areas such as oncology, neurology, and inflammatory diseases. Their ability to serve as bioisosteres enhances their pharmacokinetic properties compared to traditional drug scaffolds .

Wirkmechanismus

The mechanism by which 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol exerts its effects involves several molecular targets and pathways. It is known to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Features Synthesis Method Biological Activity Reference
Target Compound 4-hydroxy-3,5-dimethoxybenzyl; pyrimidine-2,4-diol Condensation of phenolic Mannich bases Potential antimicrobial
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol Trimethoxybenzyl; pyrimidine-diol Methylation of phenolic hydroxyl Antibacterial (trimethoprim analog)
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4-ol Amino group at C2; hydroxyl at C4 Halogenation followed by benzylation Not specified (impurity standard)
5-[4-Hydroxy-3,5-dimethoxybenzyl]-2-thioxodihydropyrimidine-4,6-dione Thioxo group; dihydropyrimidine-dione Thionation of pyrimidine core Antioxidant, anti-inflammatory
5-(4-Ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine Ethoxy substitution; diaminopyrimidine Alkylation of phenolic hydroxyl Impurity with reduced polarity
Aditeren (5-(4-amino-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine) Amino group on benzyl; diaminopyrimidine Reductive amination Enzyme inhibition (dihydrofolate reductase)

Physicochemical Properties

  • Hydroxyl vs. Methoxy/Ethoxy Substitutions : The target compound’s hydroxyl group enhances solubility but may increase metabolic susceptibility. Trimethoxy or ethoxy analogs (e.g., 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diol) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Pyrimidine Ring Modifications: The diol groups in the target compound increase polarity compared to diaminopyrimidines (e.g., Aditeren), which are more basic and may exhibit stronger enzyme binding . Thioxo derivatives (e.g., compound 2l in ) introduce sulfur, altering electronic properties and enhancing antioxidant activity.

Pharmacological Considerations

  • Metabolism : Ethoxy and methoxy groups (e.g., 5-(4-ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine) may slow oxidative metabolism compared to hydroxylated analogs .
  • Solubility vs. Bioavailability : The target compound’s balance of hydroxyl and methoxy groups may optimize solubility and tissue penetration, whereas highly lipophilic analogs (e.g., trimethoxy derivatives) risk poor bioavailability.

Biologische Aktivität

5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol, also known as 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4-ol, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C13H15N3O4
  • Molecular Weight : 277.28 g/mol
  • CAS Number : 72920-13-9

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Antibacterial : Demonstrated significant efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
  • Anticancer : Exhibits cytotoxic effects on various cancer cell lines.
  • Antioxidant : Shows properties that can mitigate oxidative stress.

Antibacterial Activity

Research indicates that this compound possesses considerable antibacterial properties. In a study evaluating its antimicrobial efficacy, the compound was tested against S. aureus and E. coli. The results showed that at concentrations of 200 μg/mL to 800 μg/mL, the compound inhibited bacterial growth effectively:

Concentration (μg/mL)S. aureus GrowthE. coli Growth
200ModerateModerate
400ReducedReduced
600MinimalMinimal
800No growthNo growth

This indicates a dose-dependent response where increased concentration leads to enhanced antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, in cytotoxicity assays against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), the compound showed significant inhibitory effects:

Cell LineIC50 Value (μM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

These values suggest that the compound has potent anticancer activity, particularly in breast and lung cancer models .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated through various assays such as DPPH radical scavenging and ABTS assays. The results indicated that it possesses notable antioxidant properties, which can be beneficial in reducing oxidative stress-related conditions:

Assay TypeResult
DPPH IC50 (μg/mL)18.33 ± 0.04
ABTS Inhibition (%)28.23 ± 0.06

These findings highlight the potential of this compound as an antioxidant agent .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of pyrimidine derivatives similar to or including this compound:

  • Antimicrobial Evaluation : A study synthesized various pyrimidine derivatives and evaluated their antimicrobial properties against multiple bacterial strains, confirming the effectiveness of compounds similar to this compound in inhibiting bacterial growth .
  • Cytotoxicity Studies : Research involving thiazolidinone-pyrimidine derivatives showed enhanced cytotoxicity against HepG2 and HCT116 cell lines when compared to standard treatments .
  • Molecular Docking Studies : Computational studies have also been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanisms of action and potential therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol, and how is its purity validated?

The synthesis typically involves multi-step reactions, including cyclization and functional group substitutions. For example, hydroxy and methoxy groups on the benzyl moiety are introduced via nucleophilic substitution or coupling reactions under basic conditions, as seen in analogous pyrimidine derivatives . Purification is achieved through recrystallization or column chromatography. Characterization relies on:

  • 1H/13C NMR : To confirm substituent positions and hydrogen environments .
  • HRMS : For molecular weight validation .
  • FTIR : To identify functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹) .
  • Melting Point Analysis : Consistency with literature values ensures purity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • 1H NMR : Resolves aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • 13C NMR : Identifies carbonyl carbons (δ ~160–170 ppm) and quaternary carbons in the pyrimidine ring .
  • X-ray Crystallography : Resolves bond angles and dihedral deviations (e.g., methoxy group orientation ).

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or NMR shifts for this compound?

Discrepancies may arise from:

  • Polymorphism : Different crystalline forms can alter melting points. X-ray crystallography (e.g., C–H···O/N interactions ) can identify polymorphic variations.
  • Solvent Effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Cross-referencing solvent conditions in published protocols is critical .
  • Impurity Profiles : HRMS and HPLC can detect trace byproducts (e.g., incomplete substitution ).

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Functional Group Modification : Replace the 4-hydroxy group with halogen or alkyl groups via Pd-catalyzed cross-coupling, as demonstrated in thieno[2,3-d]pyrimidine analogs .
  • Scaffold Hybridization : Fuse pyrimidine with heterocycles (e.g., tetrazoles ) to enhance bioactivity.
  • Reaction Condition Screening : Use microwave-assisted synthesis to improve yields of thermally sensitive intermediates .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further derivatization?

  • Steric Effects : Bulky 3,5-dimethoxybenzyl groups may hinder nucleophilic attacks at the pyrimidine C2/C4 positions. Computational modeling (DFT) can predict reactive sites .
  • Electronic Effects : Electron-donating methoxy groups deactivate the benzyl ring toward electrophilic substitution, directing reactions to the pyrimidine core .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Purity ValidationHPLC, Melting Point Analysis
Structural ConfirmationX-ray Crystallography, 2D NMR (COSY, HSQC)
Functional Group ModificationPd-catalyzed Cross-Coupling, Microwave Synthesis
Polymorphism AnalysisDifferential Scanning Calorimetry (DSC)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.